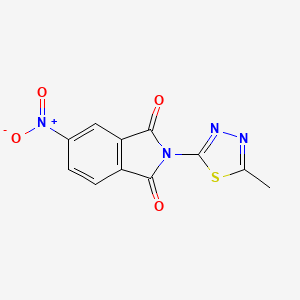

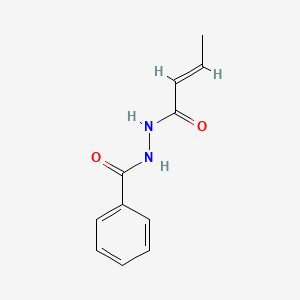

2-chloro-4,6-dimethyl-N-(3-methylbutyl)-5-nitronicotinamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of nitronicotinamides involves multiple steps, including the preparation of 5-nitronicotinamide from 5-bromonicotinoyl chloride, followed by treatment with ammonia and oxidation. Subsequent reactions lead to various analogues, including those with chloro, alkoxy, and alkylamino substituents. Optimal anticoccidial activity was found in lower N-alkyl analogues of these compounds (Morisawa et al., 1977). Another novel synthesis method for related compounds emphasizes the use of readily available materials, simple operations, and mild reaction conditions, highlighting the chemical versatility and practical aspects of synthesizing nitronicotinamides (Du Xiao-hua, 2013).

Molecular Structure Analysis

X-ray crystallography has been extensively used to determine the molecular structure of nitronicotinamide analogues. For instance, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide provided insights into its molecular geometry, revealing the orientation of aryl rings and the presence of weak hydrogen bonds, which contribute to the stability and reactivity of these compounds (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Nitronicotinamides participate in various chemical reactions, including acylation, cycloaddition, and rearrangement processes. These reactions are essential for modifying the chemical structure and thus the biological activity and physical properties of the compounds. For example, acylation of certain nitronicotinamides led to the discovery of new derivatives with potential pharmacological applications (Steinlin & Vasella, 2009).

Physical Properties Analysis

The study of co-crystals, such as those formed between nicotinamide and 2-chloro-4-nitrobenzoic acid, reveals the importance of molecular interactions, such as hydrogen bonding, in determining the melting points, solubility, and thermal stability of nitronicotinamide derivatives. These physical properties are crucial for the development of these compounds as pharmaceutical agents (Lemmerer et al., 2010).

Chemical Properties Analysis

The chemical properties of nitronicotinamides, such as their reactivity towards different chemical agents and conditions, are influenced by their molecular structure. The introduction of various substituents affects their chemical behavior, including their role as intermediates in organic synthesis and their biological activities. The diversity of reactions, including cycloadditions and nucleophilic substitutions, underscores the versatility and potential of nitronicotinamides in chemical research and drug development (Sagitullina et al., 2010).

作用机制

The compound “2-chloro-4,6-dimethyl-N-(3-methylbutyl)-5-nitronicotinamide” is used as a modulator of the Mas-related G-protein coupled receptor X2 (MRGPRX2) . MRGPRX2 and its ortholog receptors mediate disorders including pseudo-allergic reactions, chronic itch (e.g., pruritus), inflammation disorders, pain disorders, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .

属性

IUPAC Name |

2-chloro-4,6-dimethyl-N-(3-methylbutyl)-5-nitropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O3/c1-7(2)5-6-15-13(18)10-8(3)11(17(19)20)9(4)16-12(10)14/h7H,5-6H2,1-4H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEWSRWDEQFKOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C(=O)NCCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methyl-3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B5529627.png)

![N,N,2-trimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5529633.png)

![5-bromo-N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5529643.png)

![3-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5529651.png)

![3-{[(5-methyl-2-furyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5529697.png)

![3-({[3-(4-methyl-1,3-thiazol-5-yl)propyl]amino}methyl)piperidin-3-ol](/img/structure/B5529706.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2,4-dimethoxybenzamide](/img/structure/B5529713.png)